

Technical Support Center: Synthesis of Azelaic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azonic acid**

Cat. No.: **B077193**

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Disclaimer: Initial searches for "**Azonic acid**" did not yield a recognized chemical compound. However, "Azelaic acid" is a well-known dicarboxylic acid with established industrial synthesis methods. This guide will focus on the synthesis of Azelaic Acid, assuming a possible transcription error. If "**Azonic acid**" is a proprietary or novel compound, please provide the correct chemical structure or name for a more targeted response. Another possibility is "Azinic acid" which is a nitrogen oxoacid.^[1] A further possibility is "**methazonic acid**" which can be synthesized from nitromethane.^[2]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of azelaic acid, particularly through the ozonolysis of oleic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for azelaic acid?

A1: The primary industrial method for synthesizing azelaic acid is the oxidative cleavage of oleic acid using ozone.^[3] This process is advantageous as it can be performed without organic solvents or catalysts and results in an equimolar yield of azelaic acid and pelargonic acid.^[3]

Q2: What are the main side reactions to be aware of during the ozonolysis of oleic acid?

A2: While ozonolysis is relatively clean, potential side reactions can include the formation of shorter-chain dicarboxylic acids and other oxidation byproducts if the reaction conditions are

not carefully controlled. The purity of the starting oleic acid is also crucial, as other unsaturated fatty acids will also react with ozone to produce different carboxylic acids.

Q3: My azelaic acid yield is lower than expected. What are the potential causes?

A3: Low yields can stem from several factors:

- Incomplete Ozonolysis: The reaction time may be too short, or the ozone concentration may be insufficient.
- Suboptimal Temperature: Temperature control is critical. Deviations can affect the stability of the ozonide intermediate and lead to unwanted side reactions.
- Inefficient Oxidative Work-up: The decomposition of the ozonide intermediate requires an oxidative work-up to form the carboxylic acid. Incomplete work-up will result in lower yields.
- Loss during Purification: Azelaic acid is typically purified by crystallization. Significant product loss can occur if the crystallization and filtration steps are not optimized.

Q4: The final product is discolored. What is the likely cause and how can it be resolved?

A4: Discoloration often indicates the presence of impurities from side reactions or oxidation of the product.^[4] Purification through recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.^[4]

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Yield of Azelaic Acid	Incomplete reaction; Formation of significant side products; Loss of product during work-up and purification.[4]	Optimize reaction time and ozone flow rate. Ensure precise temperature control.[4] Optimize crystallization and purification steps to minimize product loss.[4]
Formation of a Dark-Colored or Tarry Reaction Mixture	Oxidation of the starting material or product; Excessive reaction temperature.[4]	Maintain strict temperature control throughout the reaction. Ensure the starting oleic acid is of high purity.
Product Fails to Crystallize During Purification	Solution is not sufficiently saturated; Presence of impurities inhibiting crystallization.	Concentrate the solution by removing more solvent. Try seeding the solution with a small crystal of pure azelaic acid. If impurities are suspected, an additional purification step like column chromatography may be necessary.
Co-production of Pelargonic Acid is not Equimolar	Impure starting material (oleic acid); Side reactions consuming the intermediates.	Use a high-purity source of oleic acid (ideally >80%).[3] Analyze the reaction mixture for byproducts to identify and mitigate side reactions.

Experimental Protocols

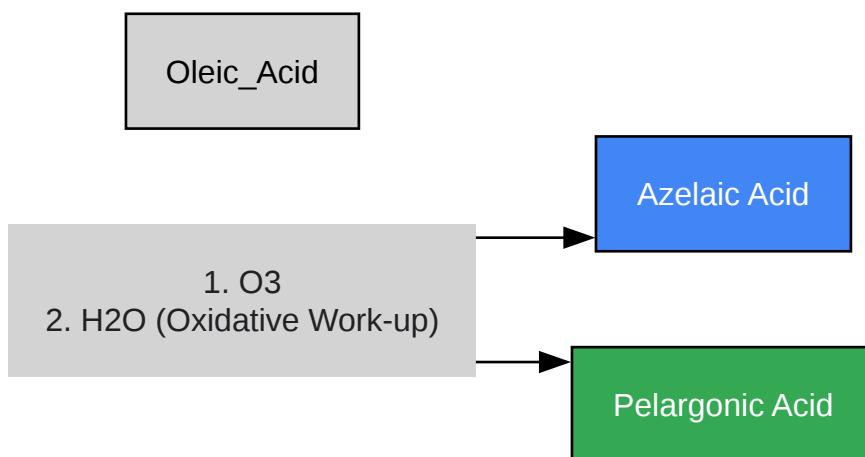
Synthesis of Azelaic Acid via Ozonolysis of Oleic Acid

This protocol is a generalized procedure based on established methods.[3]

- Preparation: A liquid stock solution of high-purity oleic acid is prepared.
- Dispersion: A specific quantity of water is dispersed into the oleic acid solution.

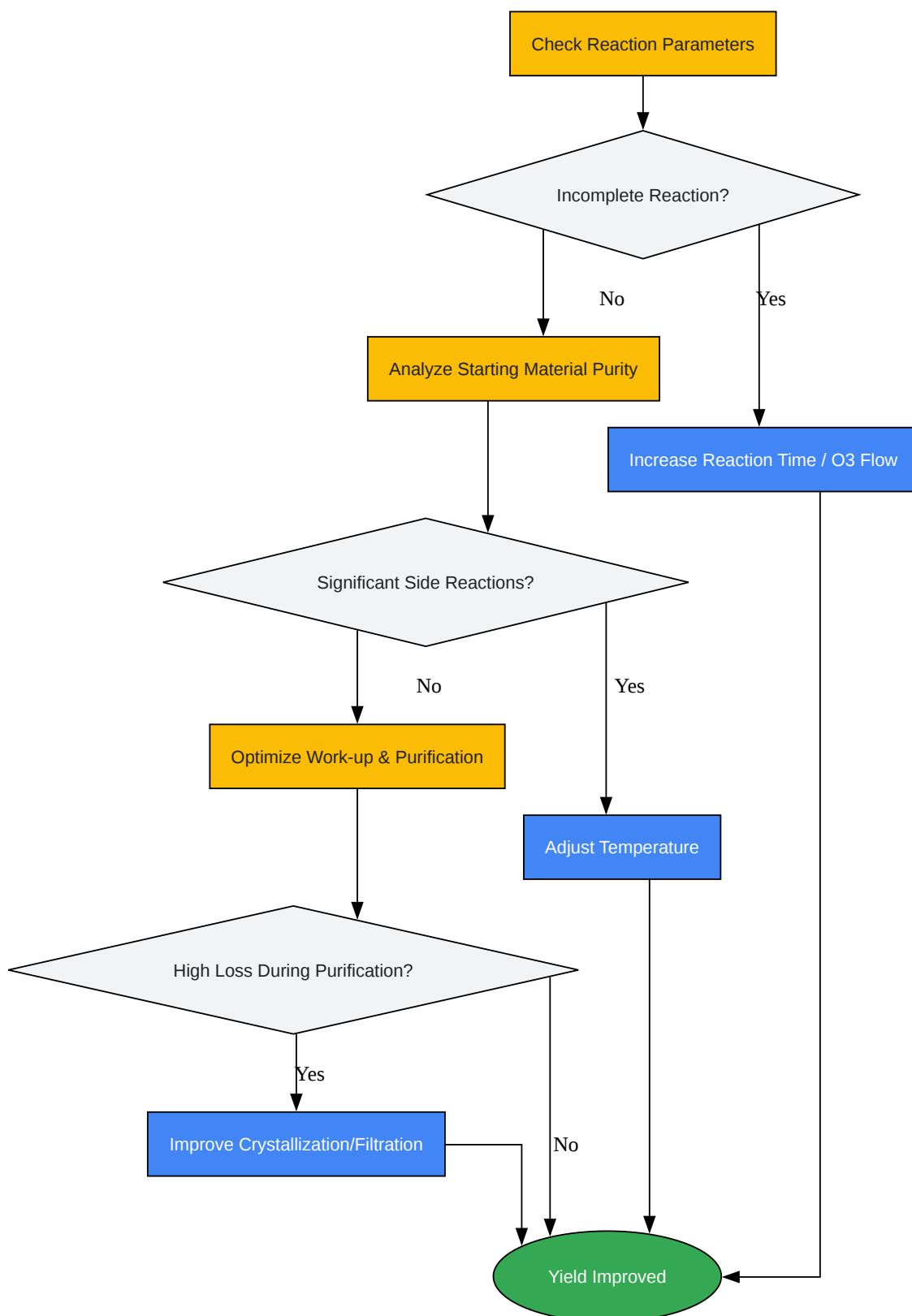
- Ozonolysis: Gaseous ozone is brought into contact with the aqueous dispersion of oleic acid. The reaction is typically carried out at a controlled temperature.
- Oxidative Work-up: Following the complete consumption of oleic acid, the ozonide intermediate is subjected to an oxidative work-up to yield azelaic acid and pelargonic acid.
- Separation and Purification: The two acids are then separated. Azelaic acid, being a solid at room temperature, is typically purified by crystallization.

Visualizations



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Caption: Ozonolysis of Oleic Acid to produce Azelaic Acid and Pelargonic Acid.

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Caption: Troubleshooting workflow for low yield in Azelaic Acid synthesis.

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References

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- To cite this document: BenchChem. [Technical Support Center: Synthesis of Azelaic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077193#common-side-reactions-in-azonic-acid-synthesis\]](https://www.benchchem.com/product/b077193#common-side-reactions-in-azonic-acid-synthesis)

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